Cas no 1419182-20-9 (2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid)

2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyridine substituent, which imparts unique reactivity and structural properties. This compound is of interest in medicinal chemistry and organic synthesis due to its constrained cyclopropane ring and the potential for further functionalization at the carboxylic acid group. The 6-methylpyridin-2-yl moiety enhances its utility as a building block for heterocyclic frameworks, often employed in the development of pharmaceuticals and agrochemicals. Its rigid structure can contribute to improved binding affinity in target molecules. The carboxylic acid group allows for straightforward derivatization, making it a versatile intermediate for amide, ester, or other conjugate formations. Suitable for controlled reactions under standard synthetic conditions.
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid structure
1419182-20-9 structure
商品名:2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
CAS番号:1419182-20-9
MF:C10H11NO2
メガワット:177.199842691422
CID:6489795
PubChem ID:141311077

2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 2-(6-methyl-2-pyridinyl)-
    • インチ: 1S/C10H11NO2/c1-6-3-2-4-9(11-6)7-5-8(7)10(12)13/h2-4,7-8H,5H2,1H3,(H,12,13)
    • InChIKey: CEBUULIJAZODTD-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)CC1C1=NC(C)=CC=C1

じっけんとくせい

  • 密度みつど: 1.273±0.06 g/cm3(Predicted)
  • ふってん: 346.9±42.0 °C(Predicted)
  • 酸性度係数(pKa): 3.47±0.11(Predicted)

2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1838415-0.05g
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
1419182-20-9 95%
0.05g
$273.0 2023-09-19
Enamine
EN300-1838415-0.25g
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
1419182-20-9 95%
0.25g
$579.0 2023-09-19
Enamine
EN300-1838415-0.1g
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
1419182-20-9 95%
0.1g
$407.0 2023-09-19
Aaron
AR028XHH-10g
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid
1419182-20-9 95%
10g
$6951.00 2023-12-16
1PlusChem
1P028X95-250mg
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid
1419182-20-9 95%
250mg
$778.00 2024-06-20
1PlusChem
1P028X95-500mg
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid
1419182-20-9 95%
500mg
$1192.00 2024-06-20
Enamine
EN300-1838415-5g
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid
1419182-20-9 95%
5g
$3396.0 2023-09-19
Aaron
AR028XHH-250mg
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid
1419182-20-9 95%
250mg
$822.00 2025-02-17
Aaron
AR028XHH-500mg
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid
1419182-20-9 95%
500mg
$1282.00 2025-02-17
Aaron
AR028XHH-50mg
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylicacid
1419182-20-9 95%
50mg
$401.00 2025-02-17

2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid 関連文献

2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acidに関する追加情報

Research Briefing on 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1419182-20-9)

2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1419182-20-9) is a cyclopropane derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound features a unique structural motif combining a cyclopropane ring with a pyridine moiety, which is of particular interest for its potential to modulate biological targets. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a promising scaffold for further investigation.

The synthesis of 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid has been optimized to achieve high yields and purity, as reported in recent literature. Key synthetic routes involve the cyclopropanation of pyridine derivatives followed by carboxylation. The compound's stability under physiological conditions and its compatibility with common medicinal chemistry transformations make it a versatile intermediate for the development of novel therapeutics. Researchers have also investigated its potential as a building block for the synthesis of more complex molecules with enhanced pharmacological properties.

In terms of biological activity, preliminary studies suggest that 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid may interact with specific enzyme targets, including kinases and G-protein-coupled receptors (GPCRs). Its structural features, such as the rigid cyclopropane ring and the hydrogen-bonding capabilities of the carboxylic acid group, contribute to its ability to bind to these targets with moderate affinity. Recent in vitro assays have demonstrated its potential as a starting point for the development of inhibitors or modulators of these enzymes, though further optimization is required to improve potency and selectivity.

One of the most promising applications of this compound lies in its use as a precursor for the synthesis of prodrugs or bioactive conjugates. Researchers have explored its derivatization to enhance bioavailability or target-specific delivery. For instance, ester or amide derivatives of 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid have shown improved cell permeability in preliminary studies, suggesting potential for central nervous system (CNS) targeting. Additionally, its incorporation into larger molecular frameworks has been investigated to exploit synergistic effects with other pharmacophores.

Recent computational studies have provided insights into the molecular interactions of 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid with biological targets. Molecular docking and dynamics simulations have revealed favorable binding modes in the active sites of certain disease-relevant proteins. These in silico findings complement experimental data and guide the rational design of derivatives with improved binding affinities. The compound's relatively small size and well-defined stereochemistry make it an attractive subject for structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in the further exploration of 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed in future research. Current efforts are focused on expanding the library of derivatives to explore a wider range of biological activities and to identify lead compounds for specific therapeutic applications. Collaborative initiatives between academic and industrial researchers are expected to accelerate progress in this area.

In conclusion, 2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid represents an interesting chemical entity with multiple potential applications in drug discovery. Its unique structural features, combined with recent advances in synthetic methodology and biological evaluation, position it as a valuable tool for medicinal chemists. As research continues, this compound may serve as the foundation for the development of novel therapeutics targeting various diseases, particularly those involving protein-protein interactions or allosteric modulation of enzymes. Future studies will likely focus on optimizing its pharmacological profile and exploring its full therapeutic potential.

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